molecular formula C21H22N2O3S2 B2877606 (E)-N-benzyl-N-ethyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 682764-66-5

(E)-N-benzyl-N-ethyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2877606
CAS No.: 682764-66-5
M. Wt: 414.54
InChI Key: HQMVEBKOYYJGFY-NBVRZTHBSA-N
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Description

Furan derivatives are a group of compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are known for their reactivity and are used in the synthesis of various chemicals .


Synthesis Analysis

Furan derivatives can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are usually carried out using 2-furoic acid, furfurylamine, and furfuryl alcohol .


Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated via elemental analyses, FTIR, and NMR spectroscopy .


Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, furfural can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes .


Physical and Chemical Properties Analysis

Furan derivatives exhibit various physical and chemical properties. For instance, some furan derivatives are purely nematogenic, exhibiting an enantiotropic nematic (N) mesophase .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "(E)-N-benzyl-N-ethyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide" have been explored for their antimicrobial properties. For instance, 4-thiazolidinones derivatives, incorporating furan-2-yl and other heterocyclic motifs, have been prepared and evaluated for their in vitro antimicrobial activity against various bacterial and fungal species. Such compounds demonstrate potential as antimicrobial agents, comparable in some cases to standard drugs (Patel & Shaikh, 2010).

Anticancer Activity

Another research focus is the anticancer activity of thiazolidinone derivatives. Studies have synthesized and evaluated compounds with thiazolidin-4-one cores, examining their effects on cancer cell lines. These compounds have shown moderate antitumor activity, indicating the therapeutic potential of such molecular frameworks in oncology (Horishny & Matiychuk, 2020).

Anti-inflammatory and Analgesic Properties

Research has also been conducted on derivatives of celecoxib, a well-known anti-inflammatory drug, incorporating 4-oxo-thiazolidin-2-ylidene motifs. These compounds have been assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, some derivatives exhibited significant anti-inflammatory and analgesic effects without causing substantial tissue damage, suggesting their potential for development into therapeutic agents (Küçükgüzel et al., 2013).

MMP Inhibition and Tissue Damage Prevention

4-Thiazolidinone derivatives have been explored for their ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue damage and inflammation. Compounds combining benzisothiazole and 4-thiazolidinone frameworks have shown potential in affecting the inflammatory/oxidative process, highlighting their utility in studying and potentially treating conditions related to MMP activity (Incerti et al., 2018).

Mechanism of Action

The mechanism of action of furan derivatives can vary depending on the specific compound and its application. For example, in biocatalysis, furan derivatives can undergo oxidation and reduction processes .

Future Directions

The future directions of research on furan derivatives could involve the development of new synthesis methods, exploration of new applications, and investigation of their properties .

Properties

IUPAC Name

N-benzyl-N-ethyl-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-2-22(15-16-8-4-3-5-9-16)19(24)11-6-12-23-20(25)18(28-21(23)27)14-17-10-7-13-26-17/h3-5,7-10,13-14H,2,6,11-12,15H2,1H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMVEBKOYYJGFY-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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